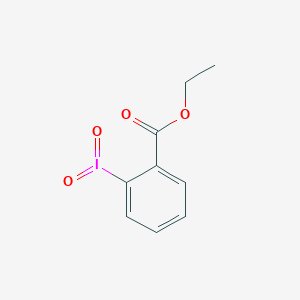

Ethyl 2-iodylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

674776-89-7 |

|---|---|

Molecular Formula |

C9H9IO4 |

Molecular Weight |

308.07 g/mol |

IUPAC Name |

ethyl 2-iodylbenzoate |

InChI |

InChI=1S/C9H9IO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 |

InChI Key |

PSAURZHBFQDTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1I(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl 2-iodylbenzoate from ethyl 2-iodobenzoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-iodylbenzoate, a valuable hypervalent iodine(V) reagent, from its precursor, ethyl 2-iodobenzoate. Hypervalent iodine compounds have gained significant traction as versatile and environmentally benign oxidizing agents in modern organic synthesis. This compound, an ester of 2-iodylbenzoic acid (IBX), offers advantages in terms of solubility and handling compared to its parent acid. This document outlines a detailed experimental protocol for the oxidation of ethyl 2-iodobenzoate using sodium hypochlorite, presents key quantitative data in a structured format, and includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the process. This guide is intended to be a practical resource for researchers in academia and industry engaged in synthetic chemistry and drug development.

Introduction

Hypervalent iodine reagents, particularly those in the iodine(V) oxidation state such as 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane (DMP), are widely employed for their mild and selective oxidizing capabilities. Esters of 2-iodylbenzoic acid, like this compound, have emerged as a new class of pentavalent iodine compounds with a pseudobenziodoxole structure.[1] These IBX-esters are stable, soluble, and exhibit oxidizing properties similar to IBX, making them attractive alternatives for a variety of chemical transformations. The synthesis of this compound involves the direct oxidation of the iodine center in ethyl 2-iodobenzoate. This guide focuses on a practical and accessible method for this conversion.

Synthesis of this compound

The preparation of this compound is achieved through the oxidation of ethyl 2-iodobenzoate. A common and effective method utilizes sodium hypochlorite as the oxidizing agent in a biphasic system.

General Reaction Scheme

The overall transformation can be represented as follows:

Ethyl 2-iodobenzoate → Oxidation → this compound

The iodine atom in the starting material is oxidized from a formal oxidation state of +1 to +5 in the product.

Experimental Protocol

The following protocol is adapted from the work of Zhdankin and colleagues.[1]

Materials:

-

Ethyl 2-iodobenzoate

-

Sodium hypochlorite solution (commercial bleach, typically 5-6%)

-

Dichloromethane (CH₂Cl₂)

-

Acetic acid (glacial)

-

Acetonitrile (for recrystallization)

Procedure:

-

To a vigorously stirred suspension of ethyl 2-iodobenzoate (5 mmol) in dichloromethane (20 mL), add a solution of sodium hypochlorite.

-

Add acetic acid to the reaction mixture.

-

Continue vigorous stirring at room temperature. The product, this compound, is insoluble in dichloromethane and will precipitate out of the solution as a white, microcrystalline solid.

-

After the reaction is complete (monitoring by TLC is recommended), the precipitate is isolated by filtration.

-

The collected solid is washed with dichloromethane to remove any unreacted starting material and byproducts.

-

The crude product can be further purified by recrystallization from acetonitrile to yield analytically pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-iodobenzoate | [1] |

| Oxidizing Agent | Sodium Hypochlorite | [1] |

| Solvent | Dichloromethane | [1] |

| Yield | 61% | [1] |

| Appearance | White, microcrystalline solid | [1] |

| Melting Point | 196-198 °C (decomposition) | [1] |

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Data | Reference |

| IR (KBr) | 1633, 804, 732 cm⁻¹ | [1] |

| ¹H NMR (DMSO-d₆) | δ 8.27 (d, J = 7.7 Hz, 1H), 8.10 (dd, J₁ = 7.4 Hz, J₂ = 1.2 Hz, 1H), 8.04 (td, J₁ = 7.6 Hz, J₂ = 1.2 Hz, 1H), 7.77 (t, J = 7.6 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 162.8, 146.6, 130.6, 127.8, 126.1, 122.1, 119.2, 58.9, 10.0 | [1] |

| Elemental Analysis | Calculated for C₉H₉IO₄·H₂O: C, 33.15; H, 3.40; I, 38.92. Found: C, 33.11; H, 3.41; I, 39.08 | [1] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation showing the oxidation of iodine.

Conclusion

The synthesis of this compound from ethyl 2-iodobenzoate via hypochlorite oxidation is a straightforward and effective method for accessing this valuable hypervalent iodine(V) reagent. The procedure is amenable to standard laboratory settings and yields the product in good purity and yield. The provided data and workflows in this guide offer a comprehensive resource for chemists to incorporate this synthesis into their research and development activities, particularly in the fields of organic synthesis and medicinal chemistry where selective oxidations are paramount.

References

An In-Depth Technical Guide to Ethyl 2-Iodylbenzoate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodylbenzoate, a member of the hypervalent iodine(V) family of compounds, is a powerful and versatile oxidizing agent with growing significance in modern organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Hypervalent iodine compounds, such as this compound (often referred to as an IBX-ester), are characterized by an iodine atom in a formal oxidation state higher than its typical -1. This unique electronic configuration imparts strong electrophilic and oxidizing properties, making them attractive alternatives to traditional heavy metal-based oxidants due to their milder reaction conditions and reduced environmental impact.

Physical and Chemical Properties

This compound is a chemically stable, microcrystalline solid.[1] While a comprehensive set of physical properties is not extensively documented in publicly available literature, key data has been compiled in the table below. For comparative purposes, properties of its precursor, ethyl 2-iodobenzoate, are also included.

| Property | This compound | Ethyl 2-iodobenzoate (Precursor) |

| Molecular Formula | C9H9IO4 | C9H9IO2 |

| Molecular Weight | 308.07 g/mol | 276.07 g/mol [2] |

| Melting Point | 196-198 °C (decomposes)[1] | Not available |

| Boiling Point | Not available | 163-165 °C at 23 mmHg[3] |

| Density | Not available | 1.664 g/mL[3] |

| Solubility | Difficult to mix with water[4] | Insoluble in water; Soluble in ether, benzene & alcohol. |

| Appearance | Microcrystalline product[1] | Colorless to light yellow/orange clear liquid. |

| Sensitivity | - | Light sensitive.[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:

| Spectrum | Data |

| Infrared (IR) (KBr) | 1633, 804, 732 cm-1[1] |

| ¹H NMR (DMSO-d6) | δ 8.27 (d, J = 7.7 Hz, 1H), 8.10 (dd, J1 = 7.4 Hz, J2 = 1.2 Hz, 1H), 8.04 (td, J1 = 7.6 Hz, J2 = 1.2 Hz, 1H), 7.77 (t, J = 7.6 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H)[1] |

| ¹³C NMR (DMSO-d6) | δ 162.8, 146.6, 130.6, 127.8, 126.1, 122.1, 119.2, 58.9, 10.0[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its precursor, ethyl 2-iodobenzoate.[1] The general procedure involves the use of a strong oxidizing agent, such as sodium hypochlorite, in the presence of an acid or carbon dioxide source.[1]

General Experimental Workflow:

Detailed Methodology:

-

Materials: Ethyl 2-iodobenzoate, commercial sodium hypochlorite solution (bleach, ~5% NaOCl), dichloromethane, and dry ice.

-

Procedure:

-

To a vigorously stirred suspension of ethyl 2-iodobenzoate in dichloromethane, add the sodium hypochlorite solution.

-

Over a period of approximately 10 minutes, add an excess of dry ice to the reaction mixture. The dry ice serves as a source of carbonic acid to maintain a suitable pH for the oxidation.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from acetonitrile to yield this compound as a microcrystalline solid.[1]

-

Reactivity and Applications

This compound and other IBX-esters are primarily utilized as oxidizing agents for a variety of functional group transformations. A key application is the oxidation of alcohols to aldehydes and ketones.[1]

Oxidation of Alcohols

The oxidation of alcohols with this compound proceeds under mild conditions and demonstrates good functional group tolerance. The general reaction involves the conversion of a primary alcohol to an aldehyde and a secondary alcohol to a ketone.

General Reaction Scheme:

The mechanism of this oxidation is believed to involve an initial ligand exchange at the iodine center, where the alcohol displaces a ligand on the hypervalent iodine atom.[6] This is followed by a reductive elimination step that yields the carbonyl compound and the reduced iodine(III) species.

Proposed Mechanistic Pathway:

Conclusion

This compound is a valuable hypervalent iodine reagent with significant potential in organic synthesis. Its stability, ease of preparation, and efficacy as an oxidizing agent for alcohols make it a noteworthy tool for chemists. This guide has summarized the key physical and chemical properties, provided a detailed experimental protocol for its synthesis, and outlined its primary application in oxidation reactions. Further research into the full scope of its reactivity and the development of catalytic systems will undoubtedly expand its utility in the years to come.

References

Ethyl 2-Iodylbenzoate: An In-Depth Technical Guide to its Mechanism as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-iodylbenzoate, a derivative of the well-established hypervalent iodine(V) reagent 2-iodylbenzoic acid (IBX), is emerging as a valuable oxidizing agent in organic synthesis. Its improved solubility in common organic solvents compared to its parent compound offers potential advantages in various synthetic transformations. This technical guide provides a comprehensive overview of the core mechanistic principles governing the oxidizing action of this compound, drawing parallels with the extensively studied IBX. This document details its synthesis, proposed reaction pathways for alcohol oxidation, quantitative data on its performance, and detailed experimental protocols.

Introduction

Hypervalent iodine compounds have gained significant traction as mild and selective oxidizing reagents in modern organic chemistry, offering an environmentally benign alternative to heavy metal-based oxidants.[1][2] Among these, 2-iodylbenzoic acid (IBX) is a prominent reagent for the oxidation of alcohols to aldehydes and ketones.[3] However, its low solubility in many common organic solvents has limited its application. This compound, an ester derivative of IBX, presents a promising alternative with enhanced solubility, potentially broadening the scope of its utility in organic synthesis.[4][5] This guide delves into the fundamental mechanism of this compound as an oxidizing agent, with a particular focus on the oxidation of alcohols.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its corresponding precursor, ethyl 2-iodobenzoate. A common and effective method involves the use of sodium hypochlorite in the presence of acetic acid.[4][5]

Experimental Protocol: Synthesis of this compound[5]

-

To a vigorously stirred suspension of ethyl 2-iodobenzoate (1.0 eq.) in dichloromethane, add a 5% aqueous solution of sodium hypochlorite (3.0 eq.).

-

Slowly add glacial acetic acid (1.0 eq.) dropwise to the mixture at room temperature.

-

Continue stirring the resulting mixture overnight.

-

The precipitated product, this compound, is then collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum.

Core Oxidation Mechanism: The Hypervalent Twist

Due to the limited specific mechanistic studies on this compound, its mechanism of action as an oxidizing agent is widely inferred to be analogous to that of its parent compound, IBX.[6] The most accepted pathway for the oxidation of alcohols by IBX is the "hypervalent twist" mechanism. This mechanism can be broken down into two key steps: ligand exchange and reductive elimination.

Ligand Exchange

The initial step involves a ligand exchange between the alcohol substrate and the hydroxyl group on the iodine(V) center of this compound. This forms an alkoxyperiodinane intermediate. The coordination of the alcohol to the iodine center is a crucial prerequisite for the subsequent oxidation.

Reductive Elimination

Following ligand exchange, the key mechanistic step is a reductive elimination. This process is believed to proceed through a cyclic transition state. A base, which can be the solvent or another molecule of the alcohol, abstracts the α-proton from the carbon bearing the oxygen. Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen double bond, and the I-O bond cleaves, reducing the iodine from a pentavalent to a trivalent state. This concerted process results in the formation of the oxidized carbonyl compound and the reduced iodine species, ethyl 2-iodosobenzoate.

Recent computational studies on IBX have suggested that the reductive elimination involving the C-H bond cleavage is the rate-determining step, challenging the earlier notion of the "hypervalent twist" itself being the slowest step.[6][7]

The proposed mechanistic pathway is illustrated in the following diagram:

Caption: Proposed mechanism for the oxidation of a primary alcohol by this compound.

Quantitative Data

The oxidizing capability of IBX esters has been demonstrated in the conversion of various alcohols to their corresponding aldehydes or ketones. The following table summarizes representative data for the oxidation of alcohols using an IBX-ester, highlighting the yields and reaction conditions. It is important to note that in many cases, the addition of an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O), is necessary to facilitate the reaction.[4][5]

| Entry | Substrate Alcohol | Catalyst (eq.) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | KBr (0.1) | 4 | >95 |

| 2 | Cyclohexanol | TFA (0.1) | 2 | >95 |

| 3 | Cycloheptanol | TFA (0.1) | 2 | >90 |

| 4 | 1-Octanol | TFA (0.1) | 3 | >90 |

| 5 | 2-Octanol | TFA (0.1) | 3 | >95 |

Data adapted from Zhdankin, V. V., et al. J. Org. Chem. 2004, 69, 21, 7153–7160.[4]

Experimental Protocols for Alcohol Oxidation

The following are representative experimental protocols for the oxidation of alcohols using IBX, which can be adapted for this compound, keeping in mind the potential need for an acid catalyst as indicated by studies on IBX esters.[4][8][9]

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde

-

To a solution of the primary alcohol (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or dichloromethane), add this compound (1.1-1.5 eq.).

-

If required, add a catalytic amount of an acid such as trifluoroacetic acid (0.1 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove the insoluble reduced iodine species (ethyl 2-iodosobenzoate).

-

The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.

Workflow for a Typical Oxidation Experiment

Caption: General experimental workflow for the oxidation of an alcohol.

Conclusion

This compound is a promising oxidizing agent that offers the benefits of hypervalent iodine chemistry with improved solubility characteristics. Its mechanism of action is believed to closely mirror that of IBX, proceeding through a ligand exchange followed by a rate-determining reductive elimination step. While further detailed mechanistic studies on the ester derivative are warranted, the existing data and the extensive knowledge of IBX provide a solid foundation for its application in organic synthesis. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experime… [ouci.dntb.gov.ua]

- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. audreyli.com [audreyli.com]

- 9. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Substituted Iodylbenzenes: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for substituted iodylbenzenes, a class of hypervalent iodine compounds with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for the synthesis and characterization of these compounds are also presented. Furthermore, this guide includes visualizations of key experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Substituted iodylbenzenes (ArIO₂) are powerful oxidizing agents utilized in a wide array of chemical transformations. Their reactivity and selectivity are highly dependent on the nature and position of the substituents on the aromatic ring. A thorough understanding of their structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for their effective application in synthetic chemistry. This guide aims to consolidate the available spectroscopic data for a range of substituted iodylbenzenes, providing a valuable resource for the scientific community.

Spectroscopic Data

The following sections summarize the key spectroscopic data for various substituted iodylbenzenes. The data is presented in tabular format for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For substituted iodylbenzenes, ¹H and ¹³C NMR provide insights into the electronic environment of the aromatic ring and the influence of the iodyl group. A study by Hiller, Patt, and Steinbach investigated the NMR properties of 4-substituted iodylbenzenes, noting that compounds such as 1-iodosyl-4-methoxybenzene and 1-iodosyl-4-nitro-benzene are soluble in methanol and provide acceptable ¹H and ¹³C NMR spectra.[1]

Table 1: ¹H NMR Spectroscopic Data for Substituted Iodylbenzenes

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Methoxyiodylbenzene | Methanol | Data not available in abstract |

| 4-Nitroiodylbenzene | Methanol | Data not available in abstract |

| Add more compounds as data is found |

Table 2: ¹³C NMR Spectroscopic Data for Substituted Iodylbenzenes

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Methoxyiodylbenzene | Not Specified | 165.2, 133.0, 116.2, 115.9, 56.5 |

| 4-Nitroiodylbenzene | Methanol | Data not available in abstract |

| Add more compounds as data is found |

Note: The abstract of the primary source did not contain specific chemical shift values. Further research is required to populate these tables comprehensively.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For substituted iodylbenzenes, the characteristic I=O stretching vibrations are of particular interest. The position of these bands can be influenced by the electronic nature of the substituent on the aromatic ring.

Table 3: IR Spectroscopic Data for Substituted Iodylbenzenes

| Compound | Sample Phase | Key Frequencies (cm⁻¹) | Assignment |

| 4-Methyliodylbenzene | Data not available | ||

| 4-Chloroiodylbenzene | Data not available | ||

| Add more compounds as data is found |

Note: Specific IR data for substituted iodylbenzenes is currently limited in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of substituted iodylbenzenes can offer insights into their structure and stability.

Table 4: Mass Spectrometry Data for Substituted Iodylbenzenes

| Compound | Ionization Method | Key Fragment Ions (m/z) |

| 4-Methyliodylbenzene | Data not available | |

| 4-Methoxyiodylbenzene | Data not available | |

| Add more compounds as data is found |

Note: Specific MS data for substituted iodylbenzenes is currently limited in the searched literature.

Experimental Protocols

The synthesis of substituted iodylbenzenes typically involves the oxidation of the corresponding substituted iodobenzenes.

General Synthesis of Substituted Iodylbenzenes

A common method for the preparation of substituted iodylbenzenes is the oxidation of the corresponding substituted iodobenzene. While various oxidizing agents can be employed, a detailed and optimized protocol is crucial for obtaining high yields and purity.

Workflow for Synthesis and Characterization of Substituted Iodylbenzenes

Caption: General workflow for the synthesis of substituted iodylbenzenes followed by their spectroscopic characterization.

Detailed Protocol:

A general procedure involves the treatment of a solution of the substituted iodobenzene in a suitable solvent with an oxidizing agent such as sodium hypochlorite, peracetic acid, or dimethyldioxirane. The reaction conditions, including temperature, reaction time, and stoichiometry, need to be optimized for each specific substrate.

A detailed, step-by-step protocol for a specific substituted iodylbenzene would be included here once sufficient literature data is found.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as methanol-d₄ or chloroform-d. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as KBr pellets or as thin films.

Mass Spectrometry: Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) on a high-resolution mass spectrometer.

Signaling Pathways and Logical Relationships

While iodylbenzenes are primarily synthetic reagents, their application in biological systems or complex chemical pathways can be visualized to understand their mechanism of action.

Logical Relationship for Substituent Effects on Reactivity

Caption: Influence of electron-donating and electron-withdrawing groups on the reactivity of substituted iodylbenzenes.

Conclusion

This technical guide provides a foundational repository of spectroscopic data and experimental considerations for substituted iodylbenzenes. While the currently available data is somewhat limited, this document serves as a framework for the compilation of future findings in this important area of synthetic chemistry. The provided workflows and diagrams offer a clear visual representation of the key processes involved in the synthesis and application of these versatile reagents. Further research is encouraged to expand the spectroscopic database and refine the experimental protocols for a wider range of substituted iodylbenzenes.

References

Methodological & Application

Application Notes and Protocols for Reactions Involving Hypervalent Iodine Reagents

Introduction

Hypervalent iodine compounds are organic derivatives of iodine in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)).[1][2] These reagents have become indispensable tools in modern organic synthesis due to their unique reactivity, mild reaction conditions, and low toxicity compared to traditional heavy metal-based reagents.[3][4] Their applications are extensive, ranging from selective oxidations and C-H functionalizations to arylations and the introduction of functional groups.[5][6] Common I(III) reagents include (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), while I(V) reagents are famously represented by Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX).[1][7] This document provides detailed protocols and experimental considerations for several key transformations utilizing these versatile reagents.

General Considerations and Safety Precautions

While hypervalent iodine reagents are generally easier to handle than many heavy metal oxidants, proper safety measures are essential.

-

Handling: Work in a well-ventilated fume hood.[8][9] Avoid inhalation of dust or vapors and prevent skin and eye contact by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

-

Storage: Store reagents in tightly closed containers in a cool, dry place, away from light and moisture.[8] Some reagents are hygroscopic.

-

Potential Hazards: Certain hypervalent iodine compounds, particularly those containing nitro groups or prepared impurely (like IBX or DMP), can be explosive under specific conditions (e.g., upon heating or impact).[11][12] It is crucial to handle these compounds with appropriate caution.[12]

-

Work-up: Reactions involving hypervalent iodine reagents often produce iodinane byproducts. These can typically be removed by aqueous workup, precipitation, or filtration.

Application Note 1: Selective Oxidation of Alcohols with Dess-Martin Periodinane (DMP)

The Dess-Martin periodinane (DMP), 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a highly efficient and mild reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[13][14] The reaction is known for its high chemoselectivity, tolerance of sensitive functional groups, and operation at room temperature and neutral pH.[14]

General Workflow for DMP Oxidation

Caption: General experimental workflow for the oxidation of an alcohol using DMP.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 10 mL).

-

Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 mmol, 1.1 equiv) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.[13] Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up and Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 equiv). Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude benzaldehyde by column chromatography on silica gel to yield the final product.

Data Summary: DMP Oxidation of Various Alcohols

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Time (h) | Yield (%) |

| 1-Octanol | 1-Octanal | CH₂Cl₂ | 1.5 | 92 |

| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 1.0 | 95 |

| Cinnamyl alcohol | Cinnamaldehyde | CH₂Cl₂ | 0.5 | 98 |

| Geraniol | Geranial | CH₂Cl₂ | 2.0 | 89 |

Note: Reaction conditions are generalized. Yields and times are representative and may vary.

Application Note 2: Metal-Free Trifluoromethylation of Alkenes with Togni's Reagent

Togni's reagents are electrophilic trifluoromethylating agents widely used for the introduction of the CF₃ group.[15][16] Interestingly, the reaction outcome with alkenes can be precisely controlled by the choice of additives and solvents, allowing for selective hydrotrifluoromethylation, vinylic trifluoromethylation, or iodotrifluoromethylation without a transition metal catalyst.[15]

Logical Control of Trifluoromethylation Pathways

Caption: Control of reaction pathways in alkene trifluoromethylation via additives.

Experimental Protocol: Selective Iodotrifluoromethylation of 1-Octene

-

Reaction Setup: To an oven-dried reaction vial, add 1-octene (0.25 mmol, 1.0 equiv), Togni's reagent (1.5 equiv), and potassium iodide (KI) (1.1 equiv).[15]

-

Solvent Addition: Add 1,4-dioxane (1.2 mL) to the vial.

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for 9 hours.[15]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the iodotrifluoromethylated product.

Data Summary: Additive-Controlled Trifluoromethylation of an Alkene

| Alkene Substrate | Additive | Solvent | Product Type | Yield (%) |

| Dodecene | K₂CO₃ | DMF | Hydrotrifluoromethylation | 80 |

| Dodecene | TBAI | 1,4-Dioxane | Vinylic Trifluoromethylation | 72 |

| Dodecene | KI | 1,4-Dioxane | Iodotrifluoromethylation | 81 |

Data adapted from studies on simple alkenes to illustrate the controlling effect of additives.[15]

Application Note 3: Palladium-Catalyzed C-H Acyloxylation

Hypervalent iodine(III) reagents, such as PhI(OAc)₂, serve as powerful oxidants in transition metal-catalyzed C-H functionalization reactions.[17][18] In palladium-catalyzed reactions, the I(III) reagent can facilitate the catalytic cycle by oxidizing the Pd(II) intermediate to a high-valent Pd(IV) species, which then undergoes reductive elimination to form the desired C-O bond.[17]

Catalytic Cycle for Pd-Catalyzed C-H Acyloxylation

Caption: Simplified catalytic cycle for Pd-catalyzed C-H acyloxylation.

Experimental Protocol: Ortho-Acetoxylation of 2-Phenylpyridine

-

Reaction Setup: In a sealed tube, combine 2-phenylpyridine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (1.2 equiv).

-

Solvent Addition: Add acetic acid (2.0 mL) as the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and saturated aqueous NaHCO₃ solution to neutralize the acetic acid.

-

Extraction and Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the ortho-acetoxylated product.

Data Summary: C-H Acyloxylation Examples

| Substrate | Directing Group | Hypervalent Iodine Reagent | Product | Yield (%) |

| 2-Phenylpyridine | Pyridyl | PhI(OAc)₂ | 2-(2-Acetoxyphenyl)pyridine | 85 |

| N-Phenylpropiolamide | Amide | Diaryliodonium Salt | 3-(Arylmethylene)oxindole | 78 |

| Benzoic Acid Derivative | Carboxyl | PhI(OAc)₂ | Ortho-acetoxylated acid | 70 |

Yields are representative and depend on specific substrate and reaction conditions.[17]

References

- 1. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]

- 4. Hypervalent Iodine Compounds [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. edvotek.com [edvotek.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

- 14. scribd.com [scribd.com]

- 15. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 17. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 18. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-Iodylbenzoate in C-H Functionalization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds by direct transformation of ubiquitous C-H bonds. Hypervalent iodine compounds have emerged as versatile reagents in this field. While ethyl 2-iodylbenzoate is not commonly employed directly, it serves as a conceptual precursor to a more reactive class of hypervalent iodine reagents: iodonium ylides. These ylides are stable, easy-to-handle solids that act as efficient carbene precursors in a variety of transition-metal-catalyzed C-H functionalization reactions. This document provides an overview of the application of iodonium ylides, presumed to be accessible from precursors like this compound, in significant C-H functionalization reactions, complete with experimental protocols and mechanistic insights.

Synthesis of Iodonium Ylides

A representative two-step procedure starting from an aryl iodide is the oxidation to a (diacetoxyiodo)arene, which then reacts with a 1,3-dicarbonyl compound under basic conditions to furnish the desired iodonium ylide.[1]

Application in Rh(III)-Catalyzed C-H Functionalization

Rhodium(III) catalysis has been extensively used to effect C-H functionalization reactions with iodonium ylides as carbene precursors. A notable example is the annulation of N-methoxybenzamides to produce dihydrophenanthridines.[2]

Quantitative Data: Rh(III)-Catalyzed Annulation of N-Methoxybenzamides[3]

| Entry | Substrate (N-Methoxybenzamide derivative) | Iodonium Ylide | Product | Yield (%) |

| 1 | N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 6-Methoxycarbonyl-5,6-dihydrophenanthridine | 85 |

| 2 | 4-Methyl-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Methyl-6-methoxycarbonyl-5,6-dihydrophenanthridine | 82 |

| 3 | 4-Fluoro-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Fluoro-6-methoxycarbonyl-5,6-dihydrophenanthridine | 78 |

| 4 | 4-Chloro-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Chloro-6-methoxycarbonyl-5,6-dihydrophenanthridine | 80 |

| 5 | 3-Methyl-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 3-Methyl-6-methoxycarbonyl-5,6-dihydrophenanthridine | 75 |

| 6 | N-methoxy-[1,1'-biphenyl]-4-carboxamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Phenyl-6-methoxycarbonyl-5,6-dihydrophenanthridine | 72 |

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Annulation[3]

To a screw-capped vial equipped with a magnetic stir bar are added the N-methoxybenzamide substrate (0.2 mmol, 1.0 equiv), the iodonium ylide (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). The vial is purged with argon, and then anhydrous 1,2-dichloroethane (2.0 mL) is added. The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Mechanistic Workflow

The reaction is believed to proceed through a catalytic cycle involving C-H activation, coordination of the iodonium ylide, carbene insertion, and reductive elimination.

References

- 1. Synthesis of iodonium ylides stabilized by internal halogen bonding | Poster Board #645 - American Chemical Society [acs.digitellinc.com]

- 2. Harnessing hypervalent iodonium ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(iii)-catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Catalytic Use of Iodylarenes with Terminal Oxidants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of iodylarenes in organic synthesis, employing common terminal oxidants. The use of hypervalent iodine compounds as catalysts offers a mild, selective, and environmentally benign alternative to traditional metal-based oxidants.[1] This approach relies on the in situ generation of the active hypervalent iodine(V) species from a stable iodoarene precatalyst and a stoichiometric terminal oxidant.

Core Concepts

The catalytic cycle involves the oxidation of an iodoarene (ArI) to the active iodylarene (ArIO2) by a terminal oxidant. This powerful oxidizing agent then reacts with the substrate (e.g., an alcohol), leading to its oxidation and the regeneration of the iodoarene precatalyst, which re-enters the catalytic cycle. Common terminal oxidants that enable this process include potassium peroxymonosulfate (Oxone®) and meta-chloroperoxybenzoic acid (m-CPBA).

Key Applications

The catalytic iodylarene system is versatile and has been successfully applied to a range of oxidative transformations, including:

-

Oxidation of Alcohols: Primary and secondary alcohols can be efficiently oxidized to the corresponding carboxylic acids and ketones, respectively.

-

Oxidation of Phenols: Phenolic compounds can be selectively oxidized to quinones.

-

Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides.

Data Presentation

Table 1: Catalytic Oxidation of Alcohols to Carbonyl Compounds with Iodoarene and Oxone®

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |

| 1 | Benzyl alcohol | 2-Iodobenzoic acid (10) | Benzoic acid | 95 |

| 2 | 4-Methoxybenzyl alcohol | 2-Iodobenzoic acid (10) | 4-Methoxybenzoic acid | 98 |

| 3 | 4-Nitrobenzyl alcohol | 2-Iodobenzoic acid (10) | 4-Nitrobenzoic acid | 92 |

| 4 | 1-Phenylethanol | 2-Iodobenzoic acid (10) | Acetophenone | 96 |

| 5 | Cyclohexanol | 2-Iodobenzoic acid (10) | Cyclohexanone | 85 |

| 6 | 2-Octanol | 2-Iodobenzoic acid (10) | 2-Octanone | 88 |

Reaction conditions: Substrate (1 mmol), catalyst, Oxone® (2.2 equiv.), in a mixture of CH3CN/H2O at reflux.

Table 2: Catalytic Regioselective Oxidation of Phenols to o-Quinones with IBS and Oxone®

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |

| 1 | 2-Naphthol | 5-Me-IBS (5) | 1,2-Naphthoquinone | 94 |

| 2 | 2-tert-Butylphenol | 5-Me-IBS (5) | 3-tert-Butyl-1,2-benzoquinone | 85 |

| 3 | 3-Methylphenol | 5-Me-IBS (5) | 3-Methyl-1,2-benzoquinone | 78 |

| 4 | 4-Chlorophenol | 5-Me-IBS (5) | 4-Chloro-1,2-benzoquinone | 82 |

Reaction conditions: Phenol (1 mmol), 5-Me-IBS (sodium salt of 2-iodo-5-methylbenzenesulfonic acid), Oxone® (2 equiv.), K2CO3 (1 equiv.), nBu4NHSO4 (10 mol%), Na2SO4 in ethyl acetate at 40 °C.[2]

Table 3: Oxidation of Sulfides to Sulfoxides with Iodoarenes and m-CPBA

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |

| 1 | Thioanisole | Iodobenzene (10) | Methyl phenyl sulfoxide | 95 |

| 2 | Diphenyl sulfide | Iodobenzene (10) | Diphenyl sulfoxide | 92 |

| 3 | Dibenzyl sulfide | Iodobenzene (10) | Dibenzyl sulfoxide | 88 |

| 4 | Methyl p-tolyl sulfide | Iodobenzene (10) | Methyl p-tolyl sulfoxide | 96 |

Reaction conditions: Sulfide (1 mmol), iodobenzene, m-CPBA (1.1 equiv.) in CH2Cl2 at 0 °C to room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols with 2-Iodobenzoic Acid and Oxone®

-

To a solution of the alcohol (1.0 mmol) in a 2:1 mixture of acetonitrile and water (15 mL) is added 2-iodobenzoic acid (0.1 mmol, 10 mol%).

-

Oxone® (2.2 mmol) is added in one portion.

-

The resulting mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired carboxylic acid or ketone.

Protocol 2: General Procedure for the Catalytic Oxidation of Phenols with 5-Me-IBS and Oxone®

-

A mixture of powdered Oxone® (2.0 mmol), potassium carbonate (1.0 mmol), and anhydrous sodium sulfate (1.0 g) in ethyl acetate (4.0 mL) is vigorously stirred at room temperature for 24 hours.

-

To this mixture, the sodium salt of 2-iodo-5-methylbenzenesulfonic acid (5-Me-IBS, 0.05 mmol, 5 mol%), the phenol (1.0 mmol), and tetrabutylammonium hydrogen sulfate (nBu4NHSO4, 0.1 mmol, 10 mol%) are added.

-

The resulting mixture is heated to 40 °C and stirred until the starting material is consumed (as monitored by TLC).

-

The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the corresponding o-quinone.[2]

Protocol 3: General Procedure for the Catalytic Oxidation of Sulfides with Iodobenzene and m-CPBA

-

To a solution of the sulfide (1.0 mmol) and iodobenzene (0.1 mmol, 10 mol%) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.1 mmol) portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure sulfoxide.

Mandatory Visualization

Caption: Catalytic cycle of iodylarene-mediated oxidation.

Caption: Experimental workflow for alcohol oxidation.

References

Application Notes and Protocols for Ethyl 2-Iodylbenzoate Reaction Work-up

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective work-up of chemical reactions utilizing Ethyl 2-iodylbenzoate, a powerful hypervalent iodine(V) oxidizing agent. Proper work-up is crucial for the isolation of pure products and the safe handling of reaction mixtures.

Overview of this compound and its Reaction Byproducts

This compound, an ester derivative of 2-iodylbenzoic acid (IBX), offers improved solubility in some organic solvents compared to its parent acid.[1][2] Like other hypervalent iodine reagents, it is valued for its mild and selective oxidizing capabilities.[3][4] During the course of an oxidation reaction, the iodine(V) center is reduced, primarily to the corresponding iodine(I) species, ethyl 2-iodobenzoate. The primary byproduct to be removed during work-up is therefore the reduced form of the reagent.

Key Species in a Typical Reaction Mixture:

| Compound | Role/Type | Key Characteristics for Work-up |

| This compound | Oxidizing Agent (Reagent) | Partially soluble in organic solvents like dichloromethane.[1] |

| Ethyl 2-iodobenzoate | Byproduct (Reduced Reagent) | Generally soluble in common organic solvents. |

| Desired Product | Target Molecule | Solubility will vary depending on its structure. |

| Starting Material | Unreacted Substrate | Solubility will vary. |

| Solvent | Reaction Medium | Typically an organic solvent (e.g., dichloromethane, ethyl acetate). |

General Work-up Philosophy

The choice of work-up procedure primarily depends on the solubility of the desired product and the reaction byproducts. Two main strategies are employed:

-

Filtration: This is the preferred method when the desired product is soluble in the reaction solvent, while the hypervalent iodine species (both the reagent and its reduced form) are sparingly soluble.

-

Aqueous Extraction (Liquid-Liquid Extraction): This method is employed when the product is soluble in a water-immiscible organic solvent and the iodine-containing byproducts can be separated by partitioning between the organic and an aqueous phase.

Experimental Protocols

Protocol 1: Work-up by Filtration

This protocol is suitable for reactions where the product is soluble in the reaction solvent (e.g., ethyl acetate, dichloromethane) and the iodine-containing byproducts precipitate.

Materials:

-

Reaction mixture

-

Filter funnel (e.g., Büchner funnel)

-

Filter paper

-

Wash solvent (the same as the reaction solvent)

-

Rotary evaporator

Procedure:

-

Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the reaction mixture to room temperature.

-

If precipitation of the iodine byproducts is not complete, the mixture can be cooled further in an ice bath to maximize precipitation.

-

Set up a filtration apparatus.

-

Filter the reaction mixture through the filter paper to separate the solid byproducts.

-

Wash the collected solids with a small amount of the cold reaction solvent to recover any entrained product.

-

Combine the filtrate and the washings.

-

Concentrate the combined organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can then be further purified by standard methods such as column chromatography or recrystallization.

Protocol 2: Work-up by Aqueous Extraction

This protocol is effective for reactions where the product and iodine byproducts are soluble in the organic reaction solvent. An aqueous wash is used to remove the iodine species.

Materials:

-

Reaction mixture

-

Separatory funnel

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)

-

Brine (saturated aqueous NaCl solution)

-

Water-immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Quenching: Add a volume of saturated aqueous sodium thiosulfate solution to the separatory funnel. The thiosulfate will quench any unreacted hypervalent iodine species. Shake the funnel gently, venting frequently to release any pressure. A color change (disappearance of any yellow/brown iodine color) may be observed.

-

Separate the aqueous layer.

-

Optional Bicarbonate Wash: To remove any acidic byproducts, wash the organic layer with saturated aqueous sodium bicarbonate solution. Again, vent frequently as carbon dioxide may be evolved. Separate the aqueous layer.

-

Wash the organic layer with brine. This helps to break up any emulsions and removes the bulk of the water from the organic phase.

-

Separate the aqueous layer and transfer the organic layer to a clean, dry flask.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter or decant the dried organic solution to remove the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to afford the crude product.

-

Further purify the crude product as necessary (e.g., column chromatography).

Visualization of Workflows

Filtration Workflow

Caption: Filtration work-up for insoluble byproducts.

Aqueous Extraction Workflow

Caption: Aqueous extraction work-up for soluble byproducts.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all procedures in a well-ventilated fume hood.

-

Quenching: The quenching of hypervalent iodine reagents can be exothermic. Add the quenching agent slowly and with cooling if necessary.

-

Pressure Build-up: Be aware of potential pressure build-up during extractions, especially when using sodium bicarbonate. Vent the separatory funnel frequently.

Troubleshooting

-

Emulsion Formation during Extraction: If an emulsion forms, adding more brine and gently swirling (rather than vigorous shaking) can help to break it. Alternatively, the mixture can be filtered through a pad of celite.

-

Product Precipitation during Filtration: If the product begins to precipitate during filtration, it may be necessary to use a larger volume of solvent or a solvent in which the product is more soluble for the washing step.

-

Incomplete Removal of Iodine Byproducts: If iodine-containing byproducts are still present after the initial work-up, a second aqueous wash or purification by column chromatography may be necessary. The presence of aromatic iodine compounds can often be detected by UV light during thin-layer chromatography.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Hypervalent Iodine Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of hypervalent iodine reagents in the synthesis of various heterocyclic compounds. While the specific reagent "Ethyl 2-iodylbenzoate" is not found in the reviewed literature, a wide array of other hypervalent iodine(III) and iodine(V) reagents are extensively used for these transformations. This guide will focus on the applications of commonly employed reagents such as Phenyliodine diacetate (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA), and 2-Iodoxybenzoic acid (IBX).

Hypervalent iodine reagents have gained significant traction in organic synthesis due to their low toxicity, ready availability, and mild reaction conditions, presenting a greener alternative to many heavy metal-based oxidants.[1][2][3] Their ability to facilitate a variety of transformations, including oxidative cyclizations and the formation of carbon-heteroatom bonds, makes them invaluable tools in the construction of heterocyclic frameworks.[4][5] These heterocyclic motifs are central to the development of new pharmaceuticals and agrochemicals.[6]

Synthesis of Nitrogen-Containing Heterocycles

Hypervalent iodine reagents are widely employed in the synthesis of a diverse range of nitrogen-containing heterocycles, including pyrroles, imidazoles, oxazoles, and their fused derivatives.[2][3] These reactions often proceed through oxidative C-N bond formation.

Intramolecular Cyclization of Enamines and Amides

PIDA and PIFA are effective mediators for the intramolecular cyclization of N-aryl enamines and amides to form indole and carbazolone derivatives, respectively.[1]

Table 1: Synthesis of Indoles and Carbazoles using PIFA

| Substrate | Reagent | Product | Yield (%) | Reference |

| N-Aryl Enamine | PIFA | Indole Derivative | High | [1] |

| 2-Aryl Enaminone | PIFA | Carbazolone | Good | [1] |

Experimental Protocol: PIFA-Mediated Synthesis of Indoles

-

Starting Material: Dissolve the N-aryl enamine (1.0 equiv.) in a suitable dry solvent (e.g., CH2Cl2, MeCN) under an inert atmosphere.

-

Reagent Addition: Add PIFA (1.1-1.5 equiv.) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.

Diagram 1: General Workflow for Hypervalent Iodine-Mediated Heterocycle Synthesis

Caption: A typical experimental workflow for synthesizing heterocycles using hypervalent iodine reagents.

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles such as oxazoles, benzoxazoles, and dihydrofurans can be efficiently achieved using hypervalent iodine reagents.[7][8]

Oxidative Cycloisomerization of Propargylamides

PIDA has been utilized for the synthesis of oxazoles through the oxidative cycloisomerization of propargylamides.[1]

Table 2: PIDA-Mediated Synthesis of Oxazoles

| Substrate | Reagent | Product | Yield (%) | Reference |

| Propargylamide | PIDA | Oxazole Derivative | Good | [1] |

Experimental Protocol: PIDA-Mediated Synthesis of Oxazoles

-

Reaction Setup: To a solution of the propargylamide (1.0 equiv.) in an appropriate solvent (e.g., DCE), add PIDA (1.2 equiv.).

-

Heating: Heat the reaction mixture at reflux.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired oxazole derivative.

Diagram 2: Signaling Pathway for Oxidative Cyclization

Caption: A simplified pathway for hypervalent iodine-mediated oxidative cyclization.

Synthesis of Sulfur-Containing Heterocycles

Hypervalent iodine reagents also play a role in the synthesis of sulfur-containing heterocycles like benzothiazoles.

Intramolecular Cyclization of Thiobenzamides

The conversion of thiobenzamides to benzothiazoles can be achieved via intramolecular cyclization of an aryl radical cation generated by a hypervalent iodine reagent.[1]

Table 3: Synthesis of Benzothiazoles

| Substrate | Reagent | Product | Yield (%) | Reference |

| Thiobenzamide | Hypervalent Iodine Reagent | Benzothiazole Derivative | Moderate to Good | [1] |

Experimental Protocol: Synthesis of Benzothiazoles

-

Reaction Mixture: A solution of the thiobenzamide (1.0 equiv.) and the hypervalent iodine reagent (e.g., PIDA, 1.1 equiv.) in a suitable solvent is prepared.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Monitoring: The progress of the reaction is followed by TLC.

-

Work-up: After completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography.

Diagram 3: Logical Relationship of Reagent and Product

Caption: Logical flow from starting materials to the final heterocyclic product.

These notes and protocols provide a foundational understanding of the utility of hypervalent iodine reagents in the synthesis of important heterocyclic compounds. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate scope for specific transformations.

References

- 1. scispace.com [scispace.com]

- 2. chim.it [chim.it]

- 3. dovepress.com [dovepress.com]

- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]

- 8. BJOC - Hypervalent iodine-mediated intramolecular alkene halocyclisation [beilstein-journals.org]

Troubleshooting & Optimization

How to improve the solubility of Ethyl 2-iodylbenzoate in organic solvents.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-iodylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as an IBX-ester, is a hypervalent iodine(V) reagent. It serves as a mild and selective oxidizing agent for a variety of organic transformations, most notably the oxidation of alcohols to aldehydes and ketones. Its improved solubility over its precursor, 2-iodoxybenzoic acid (IBX), makes it a more user-friendly reagent in organic synthesis.

Q2: Why is my this compound not dissolving in the reaction solvent?

The solubility of this compound can be challenging in certain organic solvents. Like many hypervalent iodine reagents, its solubility is influenced by the polarity of the solvent and the potential for intermolecular interactions. For quantitative data on its solubility in common solvents, please refer to the data table below. If you are experiencing solubility issues, consider the troubleshooting guide for potential solutions.

Q3: Are there any safety precautions I should take when working with this compound?

While this compound is generally more stable than its parent compound, IBX, it is still a strong oxidizing agent. It is advisable to handle it with care, avoiding heat, shock, or friction. Always consult the Safety Data Sheet (SDS) for comprehensive safety information.

Q4: Can I use water as a solvent for reactions with this compound?

This compound has moderate solubility in water.[1] Depending on the specific reaction, water or aqueous co-solvent systems may be viable. For reactions requiring strictly anhydrous conditions, the use of water as a solvent is not recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Poor Solubility in a Nonpolar Solvent

Symptoms:

-

The reagent does not fully dissolve, forming a suspension.

-

The reaction is sluggish or does not proceed to completion.

Possible Causes:

-

Inherent low solubility of this compound in nonpolar organic solvents.

-

The concentration of the reagent exceeds its solubility limit in the chosen solvent.

Solutions:

-

Solvent Selection: Switch to a more polar aprotic solvent where this compound exhibits higher solubility, such as dichloromethane or acetonitrile.[1]

-

Co-solvent System: Introduce a co-solvent to increase the overall polarity of the reaction medium. For example, adding a small amount of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve solubility.

-

Temperature Adjustment: Gently warming the mixture may increase the solubility of the reagent. However, be cautious of the thermal stability of your reactants and the reagent itself.

-

Structural Modification (Advanced): For persistent solubility issues in a specific solvent system, consider synthesizing a derivative of the iodylbenzoate with tailored solubility. Modifying the ester group to a longer or more branched alkyl chain can enhance solubility in less polar solvents.

Issue 2: Incomplete Reaction or Low Yield

Symptoms:

-

The starting material is not fully consumed.

-

The desired product is obtained in a lower-than-expected yield.

Possible Causes:

-

Poor solubility of this compound, leading to a low effective concentration in the reaction mixture.

-

Decomposition of the reagent over time.

-

The presence of water in a moisture-sensitive reaction.

Solutions:

-

Address Solubility: First, ensure the reagent is fully dissolved by applying the solutions from "Issue 1: Poor Solubility in a Nonpolar Solvent."

-

Reagent Quality: Use freshly prepared or properly stored this compound. While more stable than IBX, prolonged storage can lead to degradation.

-

Anhydrous Conditions: If the reaction is sensitive to moisture, ensure all solvents and glassware are thoroughly dried.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its methyl analog in various solvents.

| Compound | Solvent | Solubility (M) | Notes |

| This compound | Dichloromethane | Low (0.003 M for methyl ester) | The ethyl ester is expected to have slightly better solubility than the methyl ester. |

| This compound | Acetonitrile | Moderate | [1] |

| This compound | Water | Moderate | [1] |

| Mthis compound | Dichloromethane | 0.003 | [1] |

| Isopropyl 2-iodylbenzoate | Dichloromethane | 2.9 | Demonstrates effect of ester group modification.[1] |

| t-Butyl 2-iodylbenzoate | Dichloromethane | 0.2 | [1] |

| Phenyl 2-iodylbenzoate | Dichloromethane | 1.7 | [1] |

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility with a Co-solvent

This protocol provides a general method for using a co-solvent to enhance the solubility of this compound.

Materials:

-

This compound

-

Primary reaction solvent (e.g., toluene, diethyl ether)

-

Co-solvent (e.g., DMF, DMSO, acetonitrile)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

To the reaction vessel containing the substrate and the primary reaction solvent, add the required amount of this compound.

-

Begin stirring the mixture at room temperature.

-

Slowly add the co-solvent dropwise to the suspension.

-

Continue adding the co-solvent until the this compound is fully dissolved.

-

Monitor the total volume of the co-solvent added to ensure it does not exceed a level that might interfere with the reaction or downstream processing (typically 5-10% v/v).

-

Once the reagent is dissolved, proceed with the reaction as planned.

Visualizations

References

Technical Support Center: Optimizing Ethyl 2-iodylbenzoate Oxidations

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for oxidations using Ethyl 2-iodylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the oxidation of alcohols to aldehydes and ketones using this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion of Starting Material | 1. Inadequate Temperature: The reaction may be too slow at lower temperatures as this compound has limited solubility. 2. Poor Solubility of Reagent: this compound may not be sufficiently dissolved in the chosen solvent to react effectively. 3. Inactive Reagent: The reagent may have degraded due to improper storage or handling. | 1. Increase the reaction temperature. Refluxing in solvents like ethyl acetate or acetonitrile (around 80°C) is often effective. 2. Choose a more suitable solvent. While challenging, options include ethyl acetate, acetonitrile, or DCE at elevated temperatures. 3. Use freshly prepared or properly stored this compound. Store in a cool, dry place away from light. |

| Formation of Carboxylic Acid (Over-oxidation) | 1. Presence of Water: Water in the reaction mixture can lead to the formation of a gem-diol intermediate from the aldehyde, which is then further oxidized to a carboxylic acid. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial oxidation can lead to over-oxidation. 3. High Reaction Temperature: Excessively high temperatures can sometimes promote over-oxidation. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. 2. Monitor the reaction progress closely using techniques like TLC. Work up the reaction as soon as the starting material is consumed. 3. Optimize the temperature to the minimum required for a reasonable reaction rate. |

| Formation of Unidentified Side Products | 1. Reaction with Solvent: Some solvents can be oxidized by hypervalent iodine reagents. For example, THF can be oxidized to butyrolactone. 2. Substrate Decomposition: The substrate itself might be unstable under the reaction conditions. 3. Trace Impurities: Impurities in the starting material or reagent can lead to side reactions. | 1. Choose a solvent that is stable to the oxidizing conditions, such as ethyl acetate, acetonitrile, or dichloromethane. 2. Perform the reaction at a lower temperature or for a shorter duration. Consider protecting sensitive functional groups if necessary. 3. Ensure the purity of both the substrate and the this compound. |

| Difficult Work-up and Product Isolation | 1. Incomplete Precipitation of Byproducts: The reduced form of the reagent (ethyl 2-iodobenzoate) and other byproducts may not fully precipitate upon cooling. 2. Product is Water-Soluble: If the desired product has some water solubility, it may be lost during an aqueous work-up. | 1. After cooling the reaction mixture, allow sufficient time for the byproducts to precipitate. Filtration through a pad of celite can aid in removing fine particles. 2. If an aqueous work-up is necessary, extract the aqueous layer multiple times with an appropriate organic solvent to recover the product. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound oxidations?

A1: Due to the limited solubility of this compound, the choice of solvent is critical. Ethyl acetate and acetonitrile are commonly used, often at elevated temperatures (e.g., 80°C or reflux) to increase the reagent's solubility and reaction rate. Dichloromethane can also be used, but heating may be required. It is important to avoid solvents that can be oxidized, such as THF.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting material. The reaction is typically complete when the starting material spot is no longer visible. Staining with an appropriate agent, such as 2,4-dinitrophenylhydrazine (2,4-DNP) which reacts with carbonyl compounds, can help visualize the product.

Q3: Is this compound sensitive to moisture?

A3: While more stable than some other hypervalent iodine reagents, it is good practice to handle this compound in a dry environment and store it in a tightly sealed container to minimize exposure to atmospheric moisture. The presence of water can lead to the undesirable over-oxidation of aldehydes to carboxylic acids.

Q4: What is the typical work-up procedure for these oxidations?

A4: A significant advantage of using this compound is the often straightforward work-up. Upon completion of the reaction, the mixture is typically cooled to room temperature, which causes the reduced byproduct, ethyl 2-iodobenzoate, to precipitate. The solid can then be removed by filtration. The filtrate, containing the product, can then be concentrated under reduced pressure. Further purification, if necessary, can be achieved by column chromatography.

Q5: Can this compound be used for large-scale reactions?

A5: While feasible, scaling up reactions with hypervalent iodine reagents requires careful consideration of safety and heat transfer. The parent compound, 2-iodylbenzoic acid (IBX), is known to be explosive at high temperatures, and while the ester is generally more stable, caution should be exercised. Ensure efficient stirring and temperature control, and consider performing the reaction in a well-ventilated fume hood.

Data Presentation

Table 1: Recommended Solvents and Temperatures for this compound Oxidations

| Solvent | Recommended Temperature | Notes |

| Ethyl Acetate (EtOAc) | Reflux (~77°C) | Good for many primary and secondary alcohols. Byproducts are often insoluble at room temperature. |

| Acetonitrile (MeCN) | 80°C | Effective for dissolving enough reagent to drive the reaction. |

| Dichloromethane (DCM) | Reflux (~40°C) | A less reactive solvent option, may require longer reaction times. |

Table 2: General Reaction Parameters

| Parameter | Recommended Range | Notes |

| Equivalents of Oxidant | 1.1 - 1.5 equivalents | Using a slight excess of the oxidant ensures complete conversion of the starting material. For diols, a larger excess (e.g., 2.2 - 3.0 eq.) may be required. |

| Reaction Time | 1 - 24 hours | Highly dependent on the substrate and reaction temperature. Monitor by TLC. |

| Concentration | 0.1 - 0.5 M | A typical concentration range for these reactions. |

Experimental Protocols

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alcohol (1.0 mmol) and the chosen solvent (e.g., ethyl acetate, 10 mL).

-

Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated byproducts.

-

Isolation: Wash the celite pad with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

-

Purification: If necessary, purify the crude product by silica gel column chromatography.

Visualizations

Technical Support Center: Ethyl 2-Iodylbenzoate for Aldehyde Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyl 2-iodylbenzoate for the selective oxidation of primary alcohols to aldehydes. Given the limited direct literature on "this compound," this guide draws upon established principles and experimental data for closely related hypervalent iodine reagents, particularly esters of 2-iodylbenzoic acid (IBX-esters).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a hypervalent iodine(V) reagent. These compounds are employed as mild and selective oxidizing agents in organic synthesis. Its primary application is the oxidation of primary alcohols to aldehydes, minimizing the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents.

Q2: What is the key advantage of using this compound over other oxidizing agents for aldehyde synthesis?

The principal advantage of using hypervalent iodine reagents like this compound is their high selectivity for the oxidation of primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid.[1] This is particularly crucial when working with sensitive substrates or complex molecules where preserving the aldehyde functionality is essential.

Q3: How does this compound prevent the over-oxidation of aldehydes?

The mechanism of aldehyde oxidation to carboxylic acids often involves the formation of a hydrate intermediate in the presence of water.[2][3] By conducting the reaction under anhydrous conditions, the formation of this hydrate is suppressed, thus preventing further oxidation to the carboxylic acid. Hypervalent iodine reagents are typically used in non-aqueous solvents, which aids in stopping the oxidation at the aldehyde stage.

Q4: What are the typical reaction conditions for an oxidation using an IBX-ester like this compound?

Generally, the oxidation of alcohols using IBX-esters is carried out under mild conditions. A typical procedure involves dissolving the alcohol in a suitable anhydrous organic solvent, followed by the addition of the IBX-ester. The reaction may sometimes require the presence of a catalyst, such as trifluoroacetic acid or boron trifluoride etherate, to proceed efficiently.[4][5]

Q5: Are there any safety precautions I should be aware of when handling this compound?

While specific data for this compound is not available, it is important to note that its parent compound, 2-iodylbenzoic acid (IBX), is known to be explosive under impact or when heated above 200°C.[6] It is prudent to handle all hypervalent iodine reagents with care. Avoid heating the solid material and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |